3,4,5-trimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
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Description
3,4,5-trimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H24N4O4S and its molecular weight is 452.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibitTaq polymerase and telomerase , suggesting that this compound may also target these enzymes.
Mode of Action
It’s known that compounds with similar structures can triggercaspase activation by a possible oxidative mechanism . This suggests that this compound might induce apoptosis, or programmed cell death, in cells.
Biochemical Pathways
The compound appears to affect the ERK signaling pathway . It has been found to down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibit ERKs phosphorylation . This pathway is involved in regulating many cellular processes, including proliferation, differentiation, and cell cycle progression.
Pharmacokinetics
It’s known that similar compounds can be converted by actively respiring cells from a water-soluble form to an insoluble form . This suggests that this compound might have good bioavailability and can be metabolized by cells.
Result of Action
The compound appears to cause a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle . This suggests that the compound might inhibit cell proliferation by causing cell cycle arrest.
Action Environment
It’s known that similar compounds can be stored at room temperature and should be kept away from light . This suggests that the compound might be stable under normal storage conditions but could be sensitive to light.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-14-6-5-7-15(10-14)21-25-23-27(26-21)17(13-32-23)8-9-24-22(28)16-11-18(29-2)20(31-4)19(12-16)30-3/h5-7,10-13H,8-9H2,1-4H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQFHDOSNXKJKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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